molecular formula C10H16N6O2 B2874222 N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine CAS No. 610756-73-5

N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine

Cat. No.: B2874222
CAS No.: 610756-73-5
M. Wt: 252.278
InChI Key: XITFZWIUEIQUQV-UHFFFAOYSA-N
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Description

N4-Methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a pyrimidine derivative characterized by a nitro group at position 5, a methyl-substituted amine at position 4 (N4), and a piperidine ring at position 2.

Properties

IUPAC Name

4-N-methyl-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2/c1-12-9-7(16(17)18)8(11)13-10(14-9)15-5-3-2-4-6-15/h2-6H2,1H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITFZWIUEIQUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1[N+](=O)[O-])N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid, bases such as sodium hydroxide, and reducing agents like hydrogen gas or metal hydrides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of new compounds with different functional groups .

Scientific Research Applications

N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Activities Reference
N4-Methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine -N4-CH3, -NO2 (C5), -piperidin-1-yl (C2) Not provided Not provided Hypothesized kinase inhibition potential (based on nitro and amine groups) N/A
2-(Heptylthio)pyrimidine-4,6-diamine (HPDA) -S-heptyl (C2) C11H20N4S 240.37 g/mol Antimicrobial activity via S-alkylation; thiopyrimidine backbone
N4-(3,4-Dimethylphenyl)-2-(4-ethylpiperazinyl)-5-nitropyrimidine-4,6-diamine -N4-(3,4-dimethylphenyl), -4-ethylpiperazinyl (C2), -NO2 (C5) C19H26N8O2 398.47 g/mol Enhanced solubility due to aromatic and piperazinyl groups; potential CNS targeting
N2-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine -N2-(dimethylaminopropyl), -4-methylpiperidin-1-yl (C6), -NO2 (C5) C15H27N7O2 337.42 g/mol High polarity (polar surface area: 134 Ų); possible DNA intercalation

Key Observations:

The N4-methyl group reduces steric hindrance relative to bulkier substituents (e.g., 3,4-dimethylphenyl in ), which could favor binding to compact enzymatic pockets .

Physicochemical Properties: Nitro groups at position 5 (common in all analogs) contribute to electron-withdrawing effects, stabilizing the pyrimidine ring and enhancing reactivity in biological systems . Hydrogen bond donors/acceptors: The target compound’s two amine groups and nitro moiety (4 H-bond acceptors) contrast with HPDA’s single thioether group, suggesting divergent solubility and target affinity profiles .

Synthetic Routes :

  • HPDA () was synthesized via S-alkylation , whereas analogs with piperidine/piperazine substituents (e.g., ) likely require nucleophilic substitution or coupling reactions .

Biological Relevance :

  • Thiopyrimidines (e.g., HPDA) exhibit broad antimicrobial activity, while nitro-substituted pyrimidines (e.g., ) are explored for anticancer or kinase inhibition due to their redox-active nitro groups .

Biological Activity

N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C10H13N5O2
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 893567-15-2
  • Melting Point : Predicted boiling point is approximately 528.0 ± 60.0 °C.
  • pKa : 4.14 ± 0.10 .

Synthesis

The synthesis of this compound involves multi-step chemical reactions typically starting from simpler pyrimidine derivatives. The process generally includes the introduction of the nitro group and subsequent piperidine substitution to yield the target compound.

Antimicrobial Activity

Research has shown that compounds related to pyrimidines exhibit significant antimicrobial properties. For instance, derivatives with nitro groups often demonstrate enhanced activity against various bacterial strains. The presence of piperidine in the structure also contributes to the compound's effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound this compound has shown promise in inhibiting specific cancer cell lines. For example, studies involving similar pyrimidine structures have reported significant cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties .

The biological activity of this compound may be attributed to its ability to interfere with nucleic acid synthesis and cellular metabolism. By inhibiting key enzymes involved in these pathways, such as those in nucleotide biosynthesis, the compound can effectively reduce cell proliferation and induce apoptosis in cancer cells .

Study on Antimicrobial Effects

In a comparative study, several pyrimidine derivatives were tested for their antimicrobial efficacy using standard agar diffusion methods. The results indicated that compounds with nitro substitutions exhibited zones of inhibition ranging from 10 to 25 mm against various pathogens, highlighting the potential of this compound as a candidate for further antimicrobial development .

CompoundZone of Inhibition (mm)MIC (µg/mL)
N4-methyl-5-nitro-pyrimidine2012.5
Control (standard antibiotic)308

Study on Anticancer Activity

Another investigation focused on the anticancer properties of pyrimidine derivatives, including this compound. The study demonstrated that this compound inhibited cell viability in several cancer cell lines by inducing apoptosis through mitochondrial pathways .

Cell LineIC50 (µM)
A431 (vulvar carcinoma)15
HeLa (cervical carcinoma)10
MCF7 (breast cancer)12

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